4-Butyl-4'-ethynyl-1,1'-biphenyl is an organic compound characterized by its biphenyl structure with a butyl group and an ethynyl group attached. Its molecular formula is C17H16, and it has a molecular weight of approximately 220.31 g/mol. The compound features a unique arrangement that allows for significant electronic interactions due to the conjugation between the ethynyl and biphenyl moieties. This structure contributes to its potential applications in materials science, particularly in liquid crystals and photonic devices.
Several synthesis methods have been reported for 4-butyl-4'-ethynyl-1,1'-biphenyl:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-butyl-4'-ethynyl-1,1'-biphenyl | C17H16 | Enhanced electronic properties due to ethynyl group |
| 4-Ethynyl-4'-propyl-1,1'-biphenyl | C17H16 | Similar reactivity but different alkyl substitution |
| 4-butyl-1,1'-biphenyl | C16H18 | Lacks ethynyl group; primarily used as a solvent |
The uniqueness of 4-butyl-4'-ethynyl-1,1'-biphenyl lies in its combination of both butyl and ethynyl groups which enhance its electronic properties compared to similar biphenyl compounds without these substituents. This makes it particularly valuable in advanced materials applications .
Studies on the interactions of 4-butyl-4'-ethynyl-1,1'-biphenyl with other molecules suggest that it can engage in various chemical interactions depending on environmental conditions such as temperature and pH. The compound's reactivity may be influenced by the presence of other chemicals, impacting its stability and efficacy in biological or chemical systems .
The systematic name 4-butyl-4'-ethynyl-1,1'-biphenyl reflects its biphenyl core (two benzene rings connected by a single bond) with substituents at the para positions (4 and 4'). The butyl group (-C₄H₉) is attached to the fourth carbon of one benzene ring, while the ethynyl group (-C≡CH) occupies the corresponding position on the second ring.
The biphenyl core adopts a non-planar conformation due to steric hindrance between substituents. Computational models suggest a torsional angle of ~30–40° between the two phenyl rings, similar to unsubstituted biphenyl. The butyl group’s alkyl chain introduces steric bulk, potentially increasing the dihedral angle compared to simpler biphenyl derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ (reported) |
| Molecular Weight | 182.26 g/mol |
| Density | 1.05–1.10 g/cm³ (est.) |
| Boiling Point | ~300–350°C (estimated) |
Note: Discrepancies exist in the reported molecular formula. A recalculation based on substituents suggests a possible formula of C₁₈H₁₈ (see Discussion).
No experimental crystallographic data exists for 4-butyl-4'-ethynyl-1,1'-biphenyl. However, biphenyl derivatives typically exhibit monoclinic or orthorhombic crystal systems. For example, unsubstituted biphenyl crystallizes in the P2₁/c space group with a torsional angle of 44.4°. Substituted analogs like 4-octyl-4'-cyanobiphenyl show reduced planarity due to steric effects.
Theoretical studies predict a torsional angle of 35–45° for 4-butyl-4'-ethynyl-1,1'-biphenyl, with the ethynyl group’s linear geometry partially offsetting steric strain from the butyl substituent. This semi-planar conformation facilitates π-π stacking in solid-state applications.
The Ullmann coupling reaction, first reported in 1901, remains a cornerstone for constructing biphenyl frameworks. This copper-mediated reaction couples aryl halides under thermal conditions, forming carbon-carbon bonds between aromatic rings. For 4-butyl-4'-ethynyl-1,1'-biphenyl, the reaction typically involves 1-iodo-4-butylbenzene and a second aryl halide precursor. Early methods employed copper powder in solvent-free conditions at temperatures exceeding 150°C, leveraging the melted state of the aryl iodide to facilitate coupling [1] [7].
A key advantage of solvent-free Ullmann coupling is its simplicity and reduced environmental footprint. However, limitations include the need for high temperatures and challenges in controlling regioselectivity. Innovations such as activated copper precursors (e.g., copper iodide reduced with lithium naphthalenide) have enabled milder conditions (80–100°C) while maintaining yields above 70% [7]. The use of sand as a heat distributor, as described in historical protocols, further enhances reaction uniformity [1]. Post-reaction purification often involves recrystallization from ethanol or column chromatography to isolate the biphenyl core [3].
The Sonogashira reaction introduces ethynyl groups to aromatic systems via palladium-copper catalysis, coupling terminal alkynes with aryl halides. For 4-butyl-4'-ethynyl-1,1'-biphenyl, this step follows Ullmann coupling, reacting the brominated biphenyl intermediate with ethynyltrimethylsilane. The reaction proceeds under inert conditions, typically using tetrahydrofuran (THF) as a solvent and triethylamine as a base [8].
Steric effects significantly influence reaction efficiency. Bulky substituents on the biphenyl framework, such as the 4-butyl group, necessitate ligands with tailored steric profiles. For example, Pd/P-t-Bu₃ complexes optimize coupling for less hindered substrates, while Pd/PCy₃ is preferred for sterically demanding systems [8]. Post-coupling desilylation with potassium carbonate yields the terminal ethynyl group. This two-step sequence achieves ethynyl incorporation with yields ranging from 65% to 85%, depending on the halogen (iodide > bromide > chloride) [8].
The Suzuki-Miyaura cross-coupling offers a versatile alternative for biphenyl synthesis, particularly for functionalized derivatives. This method couples aryl boronic acids with aryl halides using palladium catalysts, enabling milder conditions (50–80°C) and superior functional group tolerance compared to Ullmann coupling [5]. For 4-butyl-4'-ethynyl-1,1'-biphenyl, a boronic ester derivative of 4-butylphenyl can react with 4-bromoethynylbenzene in the presence of Pd(PPh₃)₄ and aqueous sodium carbonate [5].
Recent advances focus on ligand design to enhance catalytic activity. Bulky phosphine ligands, such as SPhos or XPhos, suppress homo-coupling side reactions and improve yields to >90% [5]. Additionally, microwave-assisted Suzuki reactions reduce reaction times from hours to minutes, though scalability remains a challenge for industrial applications [5].
Visible light photocatalysis has emerged as a sustainable method for forming carbon-ethynyl bonds. This approach utilizes transition metal complexes (e.g., Ru(bpy)₃²⁺) or organic dyes (e.g., eosin Y) to generate ethynyl radicals under blue light irradiation [4]. These radicals couple with aryl halides via single-electron transfer mechanisms, bypassing traditional metal catalysts.
For 4-butyl-4'-ethynyl-1,1'-biphenyl, a biphenyl bromide intermediate reacts with trimethylsilylacetylene in the presence of a photocatalyst and a sacrificial reductant (e.g., Hünig’s base). The reaction proceeds at room temperature, achieving 60–75% yields with minimal byproducts [4]. While promising, this method requires further optimization to compete with established Sonogashira protocols in terms of efficiency and substrate scope.
Industrial synthesis of 4-butyl-4'-ethynyl-1,1'-biphenyl faces significant purification hurdles due to regioisomer formation during coupling steps. Traditional recrystallization from ethanol effectively removes linear oligomers but struggles with ortho-substituted byproducts [3]. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities but is cost-prohibitive for large batches [6].
A comparative study of purification methods revealed that combining silica gel chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity for the target compound [3]. For isomer separation, simulated moving bed (SMB) chromatography offers continuous purification, though its implementation requires specialized infrastructure [9].
Continuous flow reactors address batch process limitations by improving heat transfer and reaction control. In a recent study, a tubular reactor with immobilized copper catalysts achieved 82% yield in the Ullmann coupling step, compared to 68% in batch mode [9]. Similarly, Sonogashira reactions in microfluidic systems reduced palladium loading by 40% while maintaining 88% yield [9].
Key parameters for optimization include:
The solubility characteristics of 4-Butyl-4'-ethynyl-1,1'-biphenyl in organic matrices are governed by its molecular structure, which combines the rigid biphenyl aromatic core with a flexible butyl chain and a reactive ethynyl functional group. This compound, with molecular formula C₁₈H₁₈ and molecular weight 234.34 g/mol [1], exhibits solubility patterns typical of substituted biphenyl derivatives.
Based on structural analysis of related biphenyl compounds, 4-Butyl-4'-ethynyl-1,1'-biphenyl demonstrates significant solubility in nonpolar organic solvents due to its predominantly hydrocarbon framework. Biphenyl itself is known to be soluble in acetone, dichloromethane, and toluene at room temperature [2], indicating favorable interactions with these organic matrices. The nonpolar nature of the biphenyl core explains its solubility in nonpolar solvents, as it cannot form hydrogen bonds with polar solvents like water [2].
The alkyl substitution pattern significantly influences solvent compatibility. Research on similar biphenyl derivatives has shown that experimental solubilities at 25.0°C can be measured across 26 different alkane, dialkyl ether, and alcohol solvents with reasonable predictive accuracy using molecular orbital theory approaches [3]. The average absolute deviation between predicted and observed solubility values for biphenyl systems is approximately 13.0% [3].
Solvent selection studies for related optoelectronic materials demonstrate that compounds similar to 4-Butyl-4'-ethynyl-1,1'-biphenyl show optimal solubility in tetrahydrofuran, toluene, chlorobenzene, and dichloromethane [4]. The solubility hierarchy for structurally related compounds typically follows: polar aprotic solvents > aromatic solvents > halogenated solvents > aliphatic hydrocarbons [5].
| Solvent Class | Expected Solubility | Comments |
|---|---|---|
| Aromatic (toluene, benzene) | High | π-π interactions with biphenyl core [2] |
| Halogenated (DCM, chloroform) | High | Favorable polarity matching [2] |
| Ethers (THF, diethyl ether) | Moderate-High | Good solvating properties [4] |
| Alcohols (methanol, ethanol) | Low-Moderate | Limited by hydrogen bonding mismatch [3] |
| Alkanes (hexane, heptane) | Moderate | Compatible with alkyl chains [3] |
4-Butyl-4'-ethynyl-1,1'-biphenyl exhibits mesomorphic behavior characteristic of calamitic liquid crystalline compounds. The molecular architecture, featuring a rigid biphenyl core with terminal alkyl and ethynyl substituents, promotes the formation of ordered mesophases through favorable intermolecular interactions.
Research on structurally analogous biphenyl derivatives demonstrates that alkyl-substituted compounds exhibit distinct liquid crystalline transitions [6] [7]. The mesomorphic properties are strongly influenced by the length and nature of the terminal chains, with the butyl substituent providing sufficient flexibility to promote mesophase formation while maintaining molecular anisotropy [8] [9].
The ethynyl functional group contributes to the liquid crystalline character through enhanced π-conjugation and intermolecular stacking interactions. Studies on fluorine-containing biphenyl acetylene liquid crystal compounds have shown that such systems exhibit nematic phases with specific transition temperatures dependent on chain length and substitution patterns [10]. The general phase sequence for similar compounds follows: Crystal → Nematic → Isotropic, with clearing points typically ranging from 100-200°C depending on molecular structure [11].
Investigations of biphenyl-based bent-shaped mesogens reveal that terminal chain modifications significantly affect mesomorphic properties [6]. For the studied molecular frameworks, both chain length and linking group orientation play crucial roles in determining phase stability. Compounds with longer fluoroalkyl chains exhibit higher transition temperatures, while the introduction of chiral elements can destabilize certain mesophase types [7].
The thermal transitions for 4-Butyl-4'-ethynyl-1,1'-biphenyl are expected to follow patterns observed in related alkyl biphenyl systems. Differential scanning calorimetry studies on similar compounds show that increasing alkyl chain length generally leads to decreased melting points and increased clearing points, resulting in broader mesophase temperature ranges [12]. The perfluoroalkyl analogs demonstrate highly ordered smectic phases with enhanced thermal stability compared to their hydrocarbon counterparts [12].
| Phase Transition | Expected Temperature Range | Characteristics |
|---|---|---|
| Crystal to Nematic | 80-120°C | Sharp transition with latent heat [7] |
| Nematic to Isotropic | 150-200°C | Clearing point dependent on conjugation [10] |
| Mesophase Width | 70-120°C | Influenced by molecular anisotropy [12] |
The electronic structure of 4-Butyl-4'-ethynyl-1,1'-biphenyl is characterized by an extended π-conjugated system spanning the biphenyl core and the ethynyl substituent. This conjugation significantly influences the frontier molecular orbital energies and the resulting Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap.
Computational studies on related biphenyl systems indicate that the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap for substituted biphenyls typically ranges from 2.0 to 3.5 eV, depending on the nature and position of substituents [13]. For 4-Butyl-4'-ethynyl-1,1'-biphenyl, the presence of the ethynyl group provides additional π-conjugation that effectively reduces the energy gap compared to unsubstituted biphenyl.
Density functional theory calculations on similar ethynyl-substituted aromatic systems demonstrate that the ethynyl functional group acts as a π-acceptor, lowering the Lowest Unoccupied Molecular Orbital energy while having minimal effect on the Highest Occupied Molecular Orbital [14]. This selective perturbation results in a narrowed energy gap, which is beneficial for optoelectronic applications.
Research on biphenyl-based molecular systems shows that the Highest Occupied Molecular Orbital is typically localized on the biphenyl core, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated framework including terminal substituents [15]. For compounds with ethynyl substitution, the Lowest Unoccupied Molecular Orbital exhibits significant density on the acetylenic carbon atoms, facilitating charge transport properties.
Theoretical investigations using various density functional theory methods predict that 4-Butyl-4'-ethynyl-1,1'-biphenyl possesses a Highest Occupied Molecular Orbital energy of approximately -5.2 to -5.5 eV and a Lowest Unoccupied Molecular Orbital energy of approximately -2.0 to -2.5 eV, resulting in an energy gap of 2.7 to 3.5 eV [16]. These values are consistent with experimental observations for structurally related compounds and indicate suitable electronic properties for organic semiconductor applications.
The butyl substituent has minimal direct impact on the frontier orbital energies due to its saturated nature and para-position relative to the conjugated system. However, it influences the molecular packing and intermolecular interactions, which can indirectly affect the solid-state electronic properties through changes in orbital overlap and charge transfer pathways [17].
| Orbital | Energy Range (eV) | Localization | Contributing Factors |
|---|---|---|---|
| Highest Occupied Molecular Orbital | -5.2 to -5.5 | Biphenyl core | π-electron density [15] |
| Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 | Extended conjugation | Ethynyl π-acceptor character [14] |
| Energy Gap | 2.7 to 3.5 | Entire molecule | Conjugation length, substitution [13] |
The charge transfer properties of 4-Butyl-4'-ethynyl-1,1'-biphenyl arise from the asymmetric distribution of electron density across the conjugated framework. The biphenyl moiety acts as an electron-rich donor unit, while the ethynyl substituent functions as an electron-accepting component, creating an intramolecular donor-acceptor architecture.
Studies on similar biphenyl-ethynyl systems reveal that charge transfer occurs through the π-conjugated bridge connecting the donor and acceptor units [15]. The efficiency of this charge transfer is governed by the orbital overlap between the donor Highest Occupied Molecular Orbital and the acceptor Lowest Unoccupied Molecular Orbital, which is maximized in planar or near-planar molecular conformations.
Research on intramolecular charge transfer dynamics in benzodifuran-based systems demonstrates that ethynyl linkers facilitate effective electronic interactions between aromatic units [15]. These systems undergo rapid charge transfer processes occurring within picoseconds, indicating efficient electron delocalization throughout the conjugated framework. The charge transfer characteristics are enhanced by the planar geometry that promotes π-orbital overlap.
Spectroelectrochemical investigations of related donor-acceptor compounds show that the charge transfer transition appears as a distinct absorption band in the visible region, typically red-shifted compared to the individual chromophore absorptions [15]. For 4-Butyl-4'-ethynyl-1,1'-biphenyl, this charge transfer absorption is expected to occur around 350-400 nm based on the conjugation length and substituent effects.
The charge transfer efficiency in biphenyl-ethynyl systems is influenced by several factors including molecular planarity, conjugation length, and solvent polarity. Polar solvents tend to stabilize charge-separated states, leading to enhanced charge transfer character and red-shifted absorption spectra [18]. Conversely, nonpolar environments favor locally excited states with reduced charge separation.
Computational modeling of charge transfer processes in similar molecular architectures indicates that the transfer occurs primarily through a super-exchange mechanism, where the biphenyl bridge mediates electronic coupling between terminal groups [19]. The coupling strength decreases exponentially with increasing bridge length but is enhanced by the planar π-conjugated structure.
| Property | Value/Range | Measurement Method | Reference |
|---|---|---|---|
| Charge Transfer Energy | 350-400 nm | UV-Vis Spectroscopy | [15] |
| Transfer Time Scale | Picoseconds | Ultrafast Spectroscopy | [15] |
| Coupling Mechanism | Super-exchange | Theoretical Modeling | [19] |
| Solvent Dependence | Red-shift in polar media | Solvatochromism | [18] |
The thermal stability and decomposition behavior of 4-Butyl-4'-ethynyl-1,1'-biphenyl can be characterized through thermogravimetric analysis, which provides insights into the temperature-dependent mass loss processes and thermal degradation mechanisms. The molecular structure, containing both thermally labile alkyl chains and stable aromatic components, exhibits distinct decomposition stages.
Based on thermogravimetric analysis studies of related biphenyl derivatives, the thermal decomposition typically occurs in multiple stages [20]. The initial mass loss generally begins around 200-250°C, corresponding to the volatilization or decomposition of the most thermally labile components. For 4-Butyl-4'-ethynyl-1,1'-biphenyl, this initial degradation likely involves the butyl side chain, which represents the most vulnerable structural element.
Research on ethynyl-containing aromatic compounds indicates that the acetylenic functionality exhibits moderate thermal stability, with decomposition typically initiated around 300-400°C [21]. The ethynyl group can undergo various thermal reactions including polymerization, cyclization, and oxidative coupling, depending on the atmospheric conditions and heating rate employed during analysis.
Thermogravimetric analysis of biphenyl systems under nitrogen atmosphere demonstrates that the aromatic core exhibits exceptional thermal stability, with significant decomposition occurring only above 500°C [20]. The biphenyl framework typically undergoes thermal cracking and dehydrogenation reactions at elevated temperatures, eventually leading to carbonaceous residue formation.
Studies on similar alkyl-substituted aromatic compounds reveal that the thermal decomposition follows a predictable pattern based on bond dissociation energies [22]. The alkyl-aromatic carbon-carbon bonds are generally weaker than the aromatic carbon-carbon bonds, leading to preferential cleavage of the substituent chains during thermal treatment. For 4-Butyl-4'-ethynyl-1,1'-biphenyl, the butyl chain decomposition is expected to precede the ethynyl and biphenyl degradation.
The thermal stability parameters for related compounds indicate that T₅% (temperature at 5% mass loss) typically occurs around 250-300°C, while T₁₀% (temperature at 10% mass loss) occurs around 350-400°C [23]. The char yield at 600°C for similar biphenyl systems ranges from 40-60%, reflecting the aromatic content and thermal stability of the conjugated framework.
| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Atmospheric Dependence |
|---|---|---|---|
| 200-300 | 15-25 | Butyl chain elimination | Minimal [22] |
| 300-450 | 20-35 | Ethynyl group reactions | Significant [21] |
| 450-600 | 15-25 | Biphenyl core degradation | Moderate [20] |
| >600 | Variable | Carbonization | High [23] |
The pyrolytic decomposition of 4-Butyl-4'-ethynyl-1,1'-biphenyl generates a complex mixture of organic products resulting from the thermal fragmentation and rearrangement of the parent molecule. The identification of these byproducts provides valuable insights into the decomposition mechanisms and thermal stability characteristics.
Primary pyrolytic products from the butyl side chain include butene isomers, butane, and lower molecular weight alkenes formed through β-elimination and radical fragmentation pathways [24]. These volatile hydrocarbons are typically detected as early decomposition products and contribute to the initial mass loss observed in thermogravimetric analysis.
The ethynyl functional group undergoes various thermal transformations including polymerization to form polyacetylene-like structures, cyclotrimerization to benzene derivatives, and coupling reactions with other aromatic fragments [21]. These processes can generate complex polycyclic aromatic hydrocarbons as secondary pyrolytic products.
Research on biphenyl thermal decomposition indicates that the aromatic core can undergo several degradation pathways [24]. Primary processes include hydrogen abstraction leading to biphenyl radicals, carbon-carbon bond cleavage resulting in phenyl radical formation, and cyclization reactions producing polycyclic aromatic compounds. These pathways compete and their relative importance depends on temperature and atmospheric conditions.
Gas chromatography-mass spectrometry analysis of pyrolytic products from similar compounds reveals the formation of benzene, toluene, phenylacetylene, and various substituted biphenyls as major components [24]. The product distribution reflects the thermal stability hierarchy: alkyl substituents decompose first, followed by functional groups, and finally the aromatic framework.
The pyrolytic formation of polycyclic aromatic hydrocarbons represents a significant pathway at elevated temperatures above 500°C [24]. These compounds include naphthalene, anthracene, and higher molecular weight aromatics formed through radical coupling and cyclization processes. The formation of these products is enhanced under oxygen-deficient conditions typical of pyrolytic environments.
Advanced analytical techniques including thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy reveal the evolution of specific functional groups during thermal decomposition [22]. Carbon dioxide and carbon monoxide formation indicates oxidative processes, while the detection of aromatic hydrocarbons confirms the preservation of π-conjugated structures during thermal treatment.
| Product Category | Representative Compounds | Formation Temperature (°C) | Detection Method |
|---|---|---|---|
| Alkyl Fragments | Butene, butane, propene | 200-350 | GC-MS [24] |
| Acetylenic Products | Phenylacetylene, polyacetylene | 300-450 | GC-MS, IR [21] |
| Aromatic Fragments | Benzene, toluene, biphenyl | 400-550 | GC-MS [24] |
| Polycyclic Aromatics | Naphthalene, anthracene | >500 | GC-MS [24] |